(3E)-5-(4-chlorophenyl)-3-[(5-methylfuran-2-yl)methylidene]furan-2(3H)-one
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Overview
Description
(3E)-5-(4-chlorophenyl)-3-[(5-methylfuran-2-yl)methylidene]furan-2(3H)-one: is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a chlorophenyl group and a methylfuran group attached to a furanone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-5-(4-chlorophenyl)-3-[(5-methylfuran-2-yl)methylidene]furan-2(3H)-one typically involves the condensation of 4-chlorobenzaldehyde with 5-methylfurfural in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the carbonyl group in the furanone core can yield corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Alcohol derivatives of the furanone core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for drug discovery.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure can be modified to enhance its pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (3E)-5-(4-chlorophenyl)-3-[(5-methylfuran-2-yl)methylidene]furan-2(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
(3-Chloropropyl)trimethoxysilane: This compound shares a chlorinated group but differs in its overall structure and applications.
Cetylpyridinium chloride and domiphen bromide: These compounds have similar structural features and are used in different contexts, such as antimicrobial agents.
Uniqueness: The uniqueness of (3E)-5-(4-chlorophenyl)-3-[(5-methylfuran-2-yl)methylidene]furan-2(3H)-one lies in its combination of a chlorophenyl group and a methylfuran group attached to a furanone core. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3E)-5-(4-chlorophenyl)-3-[(5-methylfuran-2-yl)methylidene]furan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-10-2-7-14(19-10)8-12-9-15(20-16(12)18)11-3-5-13(17)6-4-11/h2-9H,1H3/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGPBRHSJCLJNI-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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